Product packaging for Precorrin 8(Cat. No.:)

Precorrin 8

Número de catálogo: B1249764
Peso molecular: 881 g/mol
Clave InChI: IGCZFSMEIXUSJY-RATFVIFXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Precorrin 8, also referred to as Precorrin-8X, is a vital enzymatic intermediate in the complex aerobic biosynthesis pathway of cobalamin (Vitamin B12) . This compound serves as the direct substrate for the enzyme precorrin-8X methylmutase (CobH), which catalyzes its isomerization to hydrogenobyrinic acid, a direct precursor to the corrin ring found in the final vitamin B12 structure . The enzymatic mechanism involves a unique 1,5-sigmatropic rearrangement, a pericyclic reaction where a methyl group migrates from the C-11 to the C-12 position on the tetrapyrrole-derived macrocycle . This reaction is triggered by the protonation of a ring nitrogen by a conserved histidine residue (His43 in Sinorhizobium sp. ) within the enzyme's active site . Research into this compound and its associated enzymes is crucial for elucidating the intricate biosynthetic pathway of one of nature's most complex small molecules . Furthermore, studies of this pathway and its intermediates, including this compound, provide a foundation for the potential bio-engineering of cobalamin derivatives and enhance understanding of prokaryotic metabolism . The molecular formula of this compound is C45H60N4O14 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H60N4O14 B1249764 Precorrin 8

Propiedades

Fórmula molecular

C45H60N4O14

Peso molecular

881 g/mol

Nombre IUPAC

3-[(1R,2S,3S,5Z,7S,8S,11S,15R,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,11,12,15,17-octamethyl-3,8,10,15,18,19-hexahydrocorrin-8-yl]propanoic acid

InChI

InChI=1S/C45H60N4O14/c1-21-36-24(9-12-29(50)51)23(3)44(7,48-36)18-28-25(10-13-30(52)53)42(5,19-34(60)61)39(46-28)22(2)37-26(11-14-31(54)55)43(6,20-35(62)63)45(8,49-37)40-27(17-33(58)59)41(4,38(21)47-40)16-15-32(56)57/h21,25-27,40H,9-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b39-22-/t21-,25+,26+,27-,40?,41+,42-,43-,44-,45-/m0/s1

Clave InChI

IGCZFSMEIXUSJY-RATFVIFXSA-N

SMILES isomérico

C[C@H]1C2=N[C@@](CC3=N/C(=C(\C4=N[C@@](C5[C@@H]([C@@](C1=N5)(C)CCC(=O)O)CC(=O)O)([C@@]([C@@H]4CCC(=O)O)(C)CC(=O)O)C)/C)/[C@@]([C@@H]3CCC(=O)O)(C)CC(=O)O)(C(=C2CCC(=O)O)C)C

SMILES canónico

CC1C2=NC(CC3=NC(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)O)C)C)C(C3CCC(=O)O)(C)CC(=O)O)(C(=C2CCC(=O)O)C)C

Sinónimos

precorrin 8x
precorrin-8x

Origen del producto

United States

Precorrin 8 in the Aerobic Cobalamin Biosynthesis Pathway

Enzymatic Formation of Precorrin-8X

The synthesis of Precorrin-8X is a multi-step process involving specific precursor molecules and a multifunctional enzyme.

Precursor Identification: Precorrin-6B and Precorrin-7

The direct precursor to Precorrin-8X is Precorrin-7. nih.govenzyme-database.org In turn, Precorrin-7 is derived from Precorrin-6B. nih.govmdpi.com The transformation of Precorrin-6B marks a significant juncture in the aerobic cobalamin pathway.

Role of CobL (Precorrin-6B C-12 Decarboxylase/C-5 and C-15 Methyltransferase)

The conversion of Precorrin-6B to Precorrin-8X is orchestrated by the remarkable multifunctional enzyme, CobL. mdpi.comresearchgate.net This enzyme is also referred to as Precorrin-6B C5,15-methyltransferase (decarboxylating). enzyme-database.orgmdpi.com In the aerobic pathway, CobL is a fusion of two enzymes that are separate in the anaerobic pathway, namely CbiE and CbiT. ebi.ac.uknih.gov

The process occurs in a stepwise manner. First, the C-terminal domain of CobL catalyzes the methylation at C-15 and the decarboxylation of the C-12 acetate (B1210297) side chain of Precorrin-6B to produce Precorrin-7. nih.govenzyme-database.org Subsequently, the N-terminal domain of CobL facilitates the methylation of Precorrin-7 at the C-5 position to yield Precorrin-8X. nih.govebi.ac.uk The decarboxylation and C-15 methylation are likely concerted reactions. nih.gov

To better understand its complex functions, the CobL enzyme has been functionally dissected into its N-terminal (CobLN) and C-terminal (CobLC) domains. nih.gov Studies have shown that the CobLC domain is responsible for both the C-15 methylation and the decarboxylation of the acetate side chain at C-12. nih.gov The crystal structure of CobLC reveals a Rossmann-like β/α fold with a SAM binding site. nih.gov Mutations within this SAM binding site, specifically at residues G257 and E276, have been shown to abolish the C-15 methylation and decarboxylase activities of CobLC. nih.gov

Enzymatic Transformation of Precorrin-8X

Once formed, Precorrin-8X undergoes a final rearrangement to produce a more stable and conjugated macrocycle.

Product Identification: Hydrogenobyrinic Acid (HBA)

The enzymatic transformation of Precorrin-8X yields Hydrogenobyrinic Acid (HBA). ebi.ac.ukasm.orgcreativebiolabs.netqmul.ac.ukenzyme-database.orggenome.jp This conversion is catalyzed by the enzyme Precorrin-8X methylmutase, also known as CobH. ebi.ac.ukasm.orgcreative-enzymes.com The reaction involves a suprafacial nih.govebi.ac.uk-sigmatropic rearrangement where the methyl group from C-11 migrates to the adjacent C-12 position. ebi.ac.ukresearchgate.net This rearrangement introduces further conjugation into the macrocycle, resulting in the formation of the orange-colored pigment, HBA. researchgate.net The crystal structure of CobH bound to HBA has provided insights into the active site, revealing that a histidine residue likely plays a key role in the protonation of the ring C nitrogen during the rearrangement. researchgate.net

Catalytic Activities: Decarboxylation and Methyl Group Additions

2 Precorrin-8X Methylmutase (CobH) in the Aerobic Cobalamin Biosynthesis Pathway

Precorrin-8X methylmutase, encoded by the cobH gene, is a critical enzyme in the aerobic biosynthesis of cobalamin (vitamin B12). It catalyzes a key rearrangement step in the modification of the corrin (B1236194) ring structure. This enzyme is responsible for the conversion of precorrin-8X to hydrogenobyrinic acid. This transformation involves the migration of a methyl group from the C-11 position to the adjacent C-12 position of the macrocycle. This reaction introduces further conjugation into the macrocycle, resulting in the formation of an orange-colored pigment, hydrogenobyrinic acid. The equivalent enzyme in the anaerobic pathway is cobalt-precorrin-8 methylmutase (CbiC), which catalyzes a similar rearrangement on a cobalt-containing substrate.

1 Catalytic Mechanism: Unifying 1,5-Sigmatropic Methyl Migration

The catalytic mechanism of Precorrin-8X methylmutase (CobH) is a fascinating example of a pericyclic reaction in enzymology. The enzyme facilitates what is formally a 1,2-methyl shift, but mechanistic analysis has revealed it to be a-sigmatropic rearrangement. This classification is based on the concerted movement of electrons and the methyl group across a five-atom system within the precorrin-8X substrate.

The reaction is initiated by the protonation of a nitrogen atom in the C ring of precorrin-8X by a conserved histidine residue (His43 in Pseudomonas denitrificans) located in the active site. This protonation event triggers a suprafacial-sigmatropic shift, where the methyl group migrates from C-11 to C-12 in a single, concerted step. This migration is accompanied by a shift in the double bonds within the ring system. Following the rearrangement, the proton is returned to the histidine residue, completing the catalytic cycle and releasing the product, hydrogenobyrinic acid. While His43 is the primary catalytic residue, a nearby serine residue (Ser17) is thought to play a role in modulating the pKa of His43.

This mechanism is a notable example of how enzymes can catalyze reactions that are thermally allowed but may proceed slowly without catalytic assistance. The protonation by the enzyme facilitates the electronic reorganization required for the sigmatropic shift.

2 Structural Basis of CobH Catalysis and Substrate Discrimination

The three-dimensional structure of Precorrin-8X methylmutase (CobH) provides significant insights into its catalytic function and ability to select its specific substrate. X-ray crystallography studies have revealed that CobH exists as a dimer, and the active sites are formed at the interface between the two monomers. This dimeric arrangement is crucial for creating a binding pocket that can specifically recognize and bind the correct tautomer of precorrin-8X for the sigmatropic rearrangement.

The active site is a well-defined cavity that accommodates the precorrin-8X substrate. A key feature of the active site is the presence of a strictly conserved histidine residue, which is positioned to interact directly with the C ring of the substrate where the methyl migration occurs. Analysis of the enzyme structure with the bound product, hydrogenobyrinic acid, supports the proposed mechanism where this histidine protonates the ring nitrogen, thereby initiating the-sigmatropic shift.

The structure of CobH from Thermoplasma acidophilum shows a high degree of structural similarity to that of Pseudomonas denitrificans, despite having only 33% sequence identity, suggesting a conserved functional mechanism across different species. The active site architecture allows CobH to discriminate against other closely related tetrapyrrole intermediates. For instance, it has been shown that precorrin-7 can act as an "out-of-turn" substrate for CobH, leading to the formation of C5-desmethyl-HBA, demonstrating the enzyme's ability to bind and process alternative substrates, albeit with different outcomes. The structure of CobH complexed with this analog has been determined, providing further details on substrate binding.

3 Engineering of CobH for Substrate Analogs

The unique catalytic activity and substrate specificity of Precorrin-8X methylmutase (CobH) have made it a target for protein engineering studies. The goal of these efforts is often to alter the enzyme's substrate preference to accept modified or synthetic analogs, thereby creating novel corrinoid compounds.

One approach to engineering CobH involves making targeted mutations in the active site to accommodate substrates with different substituents. For example, the T85A mutation in Cob

Cobalt Precorrin 8 in the Anaerobic Cobalamin Biosynthesis Pathway

Enzymatic Formation of Cobalt-Precorrin 8

The synthesis of cobalt-precorrin 8 is a multi-step process catalyzed by specific enzymes that ensure the correct assembly of the corrin (B1236194) macrocycle.

Precursor Identification: Cobalt-Precorrin-6B

The immediate precursor to the formation of cobalt-precorrin 8 is cobalt-precorrin-6B. pnas.orgnih.govnih.gov This intermediate is itself derived from cobalt-precorrin-6A through a reduction reaction catalyzed by the enzyme CbiJ. nih.govmdpi.com The structure of cobalt-precorrin-6B provides the foundational framework upon which further modifications occur to yield cobalt-precorrin 8.

Role of CbiE and CbiT (often as CbiET fusion protein)

In many anaerobic organisms, the conversion of cobalt-precorrin-6B to cobalt-precorrin-8 is orchestrated by two distinct enzymes, CbiE and CbiT. pnas.orgnih.govnih.gov However, in some bacteria, such as Bacillus megaterium, these two enzymatic functions are combined into a single fusion protein known as CbiET. pnas.orgnih.gov This fusion is analogous to the CobL enzyme found in the aerobic cobalamin biosynthesis pathway. pnas.orgnih.govebi.ac.uk

The transformation from cobalt-precorrin-6B to cobalt-precorrin-8 involves two key chemical modifications. CbiE is responsible for the methylation at the C-5 position of the macrocycle. pnas.orgnih.gov Subsequently, CbiT carries out a dual function: it catalyzes a methylation at the C-15 position and couples this with the decarboxylation of the acetate (B1210297) side chain at C-12. pnas.orgnih.gov Experimental evidence has shown that CbiT can perform both C-15 methylation and decarboxylation, with the methylation likely occurring first. nih.gov

Enzymatic Transformation of Cobalt-Precorrin 8

Once formed, cobalt-precorrin 8 undergoes a final intramolecular rearrangement to yield the completed corrin ring structure of cobyrinate.

Product Identification: Cobyrinate

The enzymatic transformation of cobalt-precorrin 8 results in the formation of cobyrinate. microbialtec.comproteopedia.orgenzyme-database.org This reaction is a pivotal step, as it establishes the characteristic contracted corrin ring of vitamin B12. The conversion is marked by a visible color change of the intermediate from a pale yellow to a golden orange. nih.gov

Role of Cobalt-Precorrin-8 Methylmutase (CbiC)

Catalytic Mechanism: Methyl Rearrangement

The enzyme cobalt-precorrin-8 methylmutase (EC 5.4.99.60), encoded by the cbiC gene, is responsible for processing cobalt-precorrin-8. microbialtec.comenzyme-database.org It catalyzes an intramolecular methyl group rearrangement, specifically moving the methyl group from the C-11 position to the adjacent C-12 position of the macrocycle. ebi.ac.ukebi.ac.ukportlandpress.com This reaction, a key step in the formation of the corrin macrocycle, converts cobalt-precorrin-8 into cobyrinate (referred to as hydrogenobyrinic acid in its metal-free form). microbialtec.comebi.ac.ukpnas.org The systematic name for this enzyme is precorrin-8 11,12-methylmutase. microbialtec.comenzyme-database.org This rearrangement creates a stable quaternary carbon center at C-12, which is a hallmark of the corrin framework. ebi.ac.ukpnas.org The function of CbiC as the precorrin-8 methylmutase has been confirmed through genetic and biochemical studies, including observations that its aerobic counterpart, CobH, can functionally replace it in genetically engineered strains. asm.org

Comparative Analysis with Aerobic Counterpart (CobH)

The anaerobic enzyme CbiC shares a functional homolog in the aerobic cobalamin biosynthesis pathway known as precorrin-8X methylmutase, or CobH (EC 5.4.99.61). microbialtec.commdpi.com Both enzymes catalyze the same fundamental reaction: the rearrangement of a methyl group from C-11 to C-12 on a precorrin-8 intermediate. ebi.ac.ukebi.ac.uk Despite this shared function, significant differences exist, primarily dictated by the distinct metabolic contexts of the aerobic and anaerobic pathways. nih.gov

The most fundamental distinction lies in their respective substrates. CbiC acts on cobalt-precorrin-8, a substrate that already contains the central cobalt ion, consistent with the "early cobalt insertion" strategy of the anaerobic pathway. microbialtec.comnih.govnih.gov In contrast, CobH acts on the metal-free precorrin-8X, as cobalt is inserted at a much later stage in the aerobic pathway. pnas.orgresearchgate.net

Table 1: Comparison of Anaerobic (CbiC) and Aerobic (CobH) Methylmutases

Feature Anaerobic Pathway Aerobic Pathway
Enzyme Cobalt-precorrin-8 methylmutase Precorrin-8X methylmutase
Gene Name cbiC cobH
Substrate Cobalt-precorrin-8 Precorrin-8X
Product Cobyrinate Hydrogenobyrinic acid
Cobalt Insertion Early (before methyl rearrangement) Late (after methyl rearrangement)

Structural Biology of Precorrin 8 and Interacting Enzymes

Spectroscopic Elucidation of Precorrin-8 Macrocycle Structure

Spectroscopic techniques have been indispensable in defining the molecular framework of Precorrin-8, a key intermediate in the aerobic pathway of vitamin B12 synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for delineating the carbon skeleton and assigning the positions of methyl groups in Precorrin-8. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers have been able to piece together the complex structure of this macrocycle.

The analysis of NMR data, including chemical shifts and coupling constants, provides direct evidence for the carbon framework and the location of the eight methyl groups introduced by the enzyme CobL. researchgate.net The assignments are self-consistent and align with the known enzymatic conversion of Precorrin-8x to hydrogenobyrinic acid.

Table 1: Illustrative ¹³C NMR Data for Labeled Precorrin-8x This table is a representative example based on described methodologies and does not represent a complete dataset.

Chemical Shift (δ) ppmAssignment (Labeled Position)
160.7C-6
133.8C-13
99.0C-8
81.4C-19
79.0C-18
73.8C-3
58.3C-12
57.5C-15
26.4C-4
19.4C-17
19.2C-2
18.9C-7
18.4C-5

Data sourced from studies on ¹³C-labeled Precorrin-8x.

Mass spectrometry (MS) has been a critical technique for confirming the molecular weight and elemental composition of Precorrin-8. Fast atom bombardment mass spectrometry (FAB-MS) of the unlabelled stable isomer of Precorrin-8x revealed a monoprotonated molecule with a mass-to-charge ratio (m/z) of 881.4133. This experimental value is in close agreement with the calculated value of 881.4184 for the molecular formula C₄₅H₆₀N₄O₁₄, thereby confirming the octamethylated nature of the intermediate.

Further MS analysis has been employed to identify related intermediates. For instance, a compound with an m/z of 867.4 (M+H) was identified as precorrin-7, the precursor to Precorrin-8, which is formed by the decarboxylation and monomethylation of precorrin-6B. nih.gov Similarly, analysis of the product of the CobH-catalyzed reaction on a precorrin-7 substrate showed a compound 14 mass units smaller than hydrogenobyrinic acid, consistent with the formation of C5-desmethyl-HBA, also with an m/z of 867.4 (M+H). nih.gov

Precorrin-8x, as a single enzymatic product, can exist in multiple interconvertible forms, known as tautomers and isomers, especially during isolation. byjus.comwikipedia.org High-performance liquid chromatography (HPLC) has been used to separate these closely related forms, yielding multiple fractions.

Studies have shown that one of these fractions is a stable isomer, while others are less stable and convert to the stable form over time. It is one of the less stable, transient forms that is the true biosynthetic intermediate acted upon by the enzyme CobH. The dimeric structure of CobH is believed to play a role in discriminating between these different tautomers and selecting a specific one for the subsequent sigmatropic rearrangement. researchgate.net This highlights the importance of understanding the tautomeric equilibrium in the context of the enzyme's active site and catalytic mechanism. researchgate.netmdpi.com

Mass Spectrometry (MS) Analysis for Molecular Confirmation

X-ray Crystallography of Key Enzymes Involved in Precorrin-8 Metabolism

X-ray crystallography has provided atomic-level insights into the structures of the enzymes that catalyze the transformation of Precorrin-8 and its cobalt-containing counterpart.

The crystal structure of Precorrin-8x methylmutase (CobH) from Pseudomonas denitrificans has been solved, revealing crucial details about its function. researchgate.netnih.gov CobH exists as a dimer, and this dimeric structure creates shared active sites that are essential for its catalytic activity. researchgate.net The enzyme catalyzes the migration of a methyl group from C-11 to C-12 of Precorrin-8x, a reaction proposed to proceed via a Current time information in Cork, IE.qmul.ac.uk-sigmatropic shift. researchgate.netebi.ac.uk

The active site contains a conserved histidine residue (His43) that is positioned near the site of methyl migration in the substrate's C ring. researchgate.netebi.ac.uk Structural analysis of CobH with its product, hydrogenobyrinic acid, bound suggests that the reaction mechanism involves the protonation of the ring C nitrogen by this histidine residue, which in turn facilitates the methyl migration. researchgate.netebi.ac.uk The structure of CobH from Rhodobacter capsulatus has also been determined, further contributing to the understanding of this enzyme family. proteopedia.org

Table 2: Crystallographic Data for CobH

PDB IDOrganismResolution (Å)Method
4AU1Rhodobacter capsulatus1.45X-ray Diffraction
1F2VPseudomonas denitrificans2.10X-ray Diffraction

Data sourced from the Protein Data Bank. nih.govebi.ac.ukproteopedia.orgwwpdb.org

CbiC is the functional analogue of CobH in the anaerobic pathway of vitamin B12 biosynthesis, catalyzing the methyl rearrangement on cobalt-precorrin-8. qmul.ac.ukenzyme-database.org The crystal structures of CbiC from Leptospira interrogans have been determined in two different crystal forms, diffracting to 3.0 Å and 2.3 Å resolution.

Crystal Structures of Substrate Carrier Protein CobE

In the aerobic biosynthesis pathway of cobalamin, the protein CobE is proposed to function as a substrate carrier or chaperone, binding to labile intermediates to ensure their stability and delivery to the subsequent enzymes in the pathway. nih.gov X-ray crystallography has been employed to elucidate the three-dimensional structure of CobE, providing insights into its function.

The crystal structure of CobE from Pseudomonas aeruginosa was determined to a resolution of 1.9 Å. nih.gov The crystals belong to the orthorhombic space group P2₁2₁2₁, with one molecule per asymmetric unit. nih.govnih.gov A selenomethionine-labeled version of the protein was also crystallized and diffracted to 1.7 Å resolution. nih.govnih.gov

Structurally, CobE is a small, globular α/β protein of about 150 amino acids with approximate dimensions of 30 Å × 35 Å × 35 Å. researchgate.net Its single domain features a three-layer α/β/α architecture, containing a central five-stranded mixed β-sheet. researchgate.netebi.ac.uk This β-sheet, along with α-helices α5 and α6 and the loops connecting β1/α1 and β2/α3, forms the walls of a significant cleft. nih.govresearchgate.net This crevice, with approximate dimensions of 8 Å × 15 Å × 17 Å, is the site where non-protein ligands have been observed, suggesting it is the binding site for the pathway intermediates. researchgate.net The role of CobE in stabilizing intermediates is crucial; for instance, while precorrin-8 in a free solution has a half-life of 3-4 hours, it remains stable when bound to CobE. nih.govresearchgate.net

Crystallographic Data for P. aeruginosa CobE
ParameterValueReference
Space GroupP2₁2₁2₁ nih.gov
Unit Cell Dimensions (a, b, c)31.86 Å, 41.07 Å, 87.41 Å nih.gov
Resolution (Native)1.9 Å nih.gov
Resolution (SeMet)1.7 Å nih.gov
Molecules per Asymmetric Unit1 nih.gov
Solvent Content~35% nih.gov

Active Site Characterization and Ligand Binding Topologies

The active sites of enzymes involved in the biosynthesis of precorrin-8 and its subsequent transformation are specifically adapted to bind the complex tetrapyrrole intermediates. The active site is typically a three-dimensional cleft or pocket within the enzyme, formed by amino acid residues that may be distant in the primary sequence. slideshare.net Its specificity is dictated by the precise arrangement of atoms, which allows for binding through multiple weak interactions. slideshare.netunacademy.com

In the aerobic pathway, the enzyme CobL catalyzes the conversion of precorrin-6B to precorrin-8 through decarboxylation and two methylation steps. nih.gov The structure of the C-terminal domain of CobL (CobLC) reveals a binding cleft for the precorrin substrate adjacent to the bound S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction. nih.gov The binding of ligands to these enzymes can induce significant conformational changes, as suggested by NMR spectroscopy studies of CobE. researchgate.net When intermediates like hydrogenobyrinic acid (HBA) and precorrin-6B bind to CobE, chemical shift changes in the protein's ¹⁵N-¹H HSQC spectra indicate a structural alteration upon interaction. researchgate.net Fluorescence quenching assays have confirmed a 1:1 stoichiometric binding of HBA to CobE with a dissociation constant (Kd) of 0.08 μM. nih.gov

In the anaerobic pathway, a series of Cbi enzymes perform the transformations. nih.gov The enzyme CbiC, a cobalt-precorrin-8 isomerase, converts cobalt-precorrin-8 to cobyrinic acid. Its structure is highly similar to its aerobic counterpart, CobH, which catalyzes the same methyl rearrangement on the cobalt-free precorrin-8. wikipedia.org Structural analysis of CbiC from Leptospira interrogans reveals two identical cavities that are proposed to be the substrate-binding sites. Although the residues forming these cavities are mostly conserved among the CbiC/CobH family, some non-conserved residues on the cavity surfaces may account for the differential binding of cobalt-precorrin-8 versus precorrin-8. The binding of the substrate is thought to occur in a cleft formed between two domains of the enzyme. researchgate.net

Carrier proteins, such as acyl carrier proteins (ACPs), provide a well-studied model for understanding substrate-protein interactions. researchgate.net These proteins utilize a flexible phosphopantetheine arm to tether and present substrates to the active sites of partner enzymes. researchgate.netplos.org The recognition between the carrier protein and the enzyme is crucial for the correct processing of the substrate. pnas.org In the case of precorrin-8 biosynthesis, the carrier protein CobE appears to bind and protect its substrate within a pre-formed cleft, ensuring its stability and efficient transfer. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cobalt(II) Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as the cobalt(II) intermediates found in the anaerobic biosynthesis of cobalamin. pnas.orgnih.gov Throughout the anaerobic pathway, the central cobalt ion remains in the paramagnetic Co(II) oxidation state, making it EPR-active. pnas.org This allows for a metal-centric view of the enzymatic transformations. pnas.org

EPR has been instrumental in characterizing the intermediates from cobalt-precorrin-3 to cobyrinic acid. pnas.orgnih.gov The spectra of these low-spin Co(II) ions, which have one unpaired electron, typically show axial or nearly axial anisotropy. pnas.org Early studies on intermediates like cobalt(II)-factor II and cobalt(II)-factor III (generated by the CbiL enzyme) have provided detailed information on their electronic structures. researchgate.net

A significant change in the EPR spectrum is observed during the conversion of cobalt(II)-precorrin-6B to cobalt(II)-precorrin-8, a reaction mediated by the fused CbiET protein in Bacillus megaterium. pnas.org The EPR spectrum of cobalt(II)-precorrin-6B is replaced by a new spectrum corresponding to cobalt(II)-precorrin-8. pnas.org This transition involves a narrowing of the field range between g₁ and g₃, a separation of g₂ and g₃, and an increase in the cobalt hyperfine splitting from 30.3 G to 87 G. pnas.org This suggests a change in the electronic structure, where the unpaired electron, which was in a d(yz) orbital in some earlier intermediates, is now predominantly in the d(z²) orbital for cobalt-precorrin-8. pnas.orgnih.gov These spectroscopic changes indicate that the cobalt ion is not a passive spectator but an active participant in the biosynthesis, potentially assisting in the interconversion of pathway intermediates without undergoing a net oxidation or reduction. pnas.orgnih.gov

EPR Parameters for Cobalt(II) Intermediates
Intermediateg₁g₂g₃Cobalt Hyperfine Splitting (ACo)Reference
Cobalt(II)-precorrin-6B---30.3 G pnas.org
Cobalt(II)-precorrin-82.432.242.00687 G pnas.org

Genetic and Evolutionary Perspectives of Precorrin 8 Biosynthesis

Identification and Characterization of Genes Encoding Precorrin-8 Pathway Enzymes

The transformation of precorrin-6B to precorrin-8 is a critical juncture in cobalamin biosynthesis, catalyzed by a set of well-characterized enzymes encoded by specific genes. In the aerobic pathway, a single multifunctional enzyme, CobL , is responsible for the C5 and C15 methylations and the decarboxylation of the acetate (B1210297) side chain at C12 of precorrin-6B to produce precorrin-8. nih.govresearchgate.netresearchgate.net

In contrast, the anaerobic pathway often utilizes two separate enzymes to accomplish this transformation. nih.govasm.org In organisms like Salmonella enterica, these are CbiE and CbiT . nih.govasm.org CbiE is thought to be responsible for the methylation at C-5, while CbiT couples the decarboxylation of the ring C acetate side chain with methylation at C-15. asm.orgpnas.org However, in some anaerobic bacteria, such as Bacillus megaterium, these two enzymes are fused into a single protein called CbiET , mirroring the fused nature of CobL in the aerobic pathway. pnas.org

Following the formation of precorrin-8 (or cobalt-precorrin-8 in the anaerobic route), the subsequent step is catalyzed by the CobH family of enzymes. nih.gov In the aerobic pathway, CobH, also known as precorrin-8X methylmutase, converts the metal-free precorrin-8X into hydrogenobyrinic acid. nih.govqmul.ac.uknih.gov Its counterpart in the anaerobic pathway is CbiC , or cobalt-precorrin-8 methylmutase, which performs a similar methyl rearrangement on the cobalt-containing substrate. nih.govenzyme-database.org Despite their different substrate specificities regarding cobalt, CobH and CbiC share significant sequence identity (over 30%) and are functionally homologous, as demonstrated by the ability of CobH to substitute for CbiC in genetically engineered E. coli. asm.orgnih.gov

The genes encoding these enzymes are often found clustered together in operons on the bacterial chromosome, facilitating their coordinated regulation. harvard.eduucl.ac.uk For instance, in Salmonella typhimurium, the cob operon contains the cbiC, cbiE, and cbiT genes, among others required for cobalamin synthesis. harvard.eduucl.ac.uk

Table 1: Key Genes and Enzymes in Precorrin-8 Biosynthesis

GeneEnzyme NamePathwayFunction
cobL Precorrin-6B C5,C15-methyltransferase/C12-decarboxylaseAerobicCatalyzes the methylation at C5 and C15, and decarboxylation at C12 of precorrin-6B. nih.govresearchgate.netresearchgate.net
cbiE Cobalt-precorrin-7 C5-methyltransferaseAnaerobicCatalyzes the methylation at C5 of cobalt-precorrin-7. asm.orgpnas.orgnih.gov
cbiT Cobalt-precorrin-6B C15-methyltransferase/decarboxylaseAnaerobicCouples decarboxylation at C12 with methylation at C15 of cobalt-precorrin-6B. asm.orgpnas.orgnih.gov
cobH Precorrin-8X methylmutaseAerobicCatalyzes the methyl rearrangement of precorrin-8X to form hydrogenobyrinic acid. nih.govqmul.ac.uknih.gov
cbiC Cobalt-precorrin-8 methylmutaseAnaerobicCatalyzes the methyl rearrangement of cobalt-precorrin-8 to form cobyrinate. nih.govenzyme-database.org

Comparative Genomics of Cobalamin Biosynthesis Pathways

Comparative genomic analyses have been instrumental in unraveling the complexities of cobalamin biosynthesis, revealing the evolutionary divergence and convergence of its two major routes: aerobic and anaerobic. nih.govucdavis.edu These studies highlight how different organisms have adapted their metabolic pathways in response to varying environmental oxygen levels. cardonalab.uk

Evolutionary Divergence and Convergence of Aerobic and Anaerobic Routes

The primary distinction between the aerobic and anaerobic pathways lies in the timing of cobalt insertion and the requirement for molecular oxygen. nih.govucdavis.edu The anaerobic pathway, considered the more ancient of the two, inserts cobalt early in the process, at the stage of precorrin-2 (B1239101). nih.gov In contrast, the aerobic pathway incorporates cobalt at a much later stage, after the corrin (B1236194) ring has been largely constructed. nih.govcardonalab.uk This late insertion necessitates an oxygen-dependent step for ring contraction, a reaction catalyzed by enzymes like CobG. cardonalab.uk

The evolution of these two pathways likely reflects the changing geochemistry of the Earth. ucdavis.edu The anaerobic pathway would have been essential in the anoxic conditions of the early Earth. ucdavis.edu With the rise of atmospheric oxygen due to the evolution of oxygenic photosynthesis, the aerobic pathway emerged, utilizing oxygen-dependent enzymes. ucdavis.educardonalab.uk

Despite their divergence, there are instances of evolutionary convergence. For example, the enzymes responsible for the final stages of corrin ring assembly, after the point of cobalt insertion divergence, often share structural and functional similarities. nih.gov The number, order, and gene content of the cobalamin biosynthetic operons can vary significantly even within a species, indicating frequent gene rearrangements and horizontal gene transfer events have shaped the evolution of these pathways. mdpi.com

Gene Fusion Events and Their Functional Implications (e.g., CbiET to CobL)

Gene fusion events have played a significant role in the evolution of the cobalamin biosynthesis pathway, leading to the creation of multifunctional enzymes that streamline the process. nih.govnih.gov A prime example of this is the relationship between the anaerobic CbiE and CbiT proteins and the aerobic CobL protein. nih.gov

In many anaerobic organisms, cbiE and cbiT exist as two separate genes encoding distinct enzymes that sequentially catalyze the methylation and decarboxylation steps to convert cobalt-precorrin-6B to cobalt-precorrin-8. nih.govasm.org In the aerobic pathway, these two functions are consolidated into a single, larger protein, CobL. nih.gov Comparative sequence analyses strongly suggest that cobL arose from a fusion of ancestral genes equivalent to cbiE and cbiT. nih.govresearchgate.net

Orthologous Groups and Conserved Protein Domains

The study of orthologous groups and conserved protein domains provides further insight into the evolutionary relationships and functional conservation of the enzymes involved in precorrin-8 biosynthesis. Orthologous groups are sets of genes in different species that evolved from a common ancestral gene, while conserved domains are recurring units of protein structure and function. nih.govcncb.ac.cnresearchgate.net

The enzymes of the CobH family, which includes both the aerobic CobH and the anaerobic CbiC, are a clear example of an orthologous group. nih.gov These proteins, responsible for the final ring contraction and methyl migration step in the formation of the corrin macrocycle, are found exclusively in prokaryotes and belong to the Cluster of Orthologous Groups (COG) COG2082 . nih.gov This classification highlights their shared ancestry and conserved function as precorrin-8 methylmutases. nih.gov

The National Center for Biotechnology Information (NCBI) Conserved Domain Database (CDD) is a valuable resource for identifying such conserved regions within protein sequences. nih.govbio.toolsnih.gov Analysis of the proteins involved in precorrin-8 biosynthesis reveals several conserved domains. For example, CobL, CbiE, and CbiT all contain S-adenosyl-L-methionine (SAM)-dependent methyltransferase domains, reflecting their role in adding methyl groups to the precorrin macrocycle. nih.gov The fusion protein CobL, for instance, contains two distinct SAM-binding domains corresponding to its dual methylation functions. nih.gov

The identification of these orthologous groups and conserved domains not only confirms the evolutionary links between the aerobic and anaerobic pathways but also allows for the prediction of gene function in newly sequenced genomes. nih.govucdavis.edu By searching for characteristic domains like those found in the CobH family (COG2082), researchers can identify candidate genes for precorrin-8 biosynthesis in a wide range of microorganisms.

Advanced Research Methodologies in Precorrin 8 Studies

In Vitro Reconstitution of Multi-Enzyme Pathways

A cornerstone of research into Precorrin-8 has been the in vitro reconstitution of its biosynthetic pathway. This "enzyme cocktails" approach involves combining purified, often recombinant, enzymes with their substrates in a controlled test-tube environment to observe the stepwise synthesis of intermediates. cmi-norwich.ac.uk

Researchers have successfully expressed and purified the enzymes from the cobalamin biosynthesis (cob) gene cluster of organisms like Pseudomonas denitrificans in hosts such as Escherichia coli. nih.govnih.gov By sequentially adding these enzymes to the initial precursor, uroporphyrinogen III, scientists can produce and identify a series of intermediates. For instance, the incubation of precorrin-3A with the CobG enzyme yields precorrin-3B. nih.gov Subsequent addition of CobJ and the methyl donor S-adenosyl-L-methionine (SAM) results in the formation of precorrin-4 (B1235051). nih.gov

This modular approach allows for the precise determination of the function of each enzyme and the exact sequence of reactions. A multi-enzyme system involving five different enzymes has been used to convert 5-aminolevulinic acid (ALA) into precorrin-3A, demonstrating the power of this technique to build significant portions of the pathway from simple starting blocks. nih.gov The pathway from precorrin-3A to precorrin-6x (B1238557) has been shown to be catalyzed by four enzymes—CobG, CobJ, CobM, and CobF—acting in that specific order. sci-hub.se Ultimately, the entire sequence from uroporphyrinogen III to hydrogenobyrinic acid, which proceeds via Precorrin-8, requires nine enzymes. nih.gov

Table 1: Key Enzymes in the In Vitro Reconstitution of the Precorrin-8 Pathway
Enzyme (Gene)FunctionStarting SubstrateProductSource Organism for GeneReference
CobA (SUMT)Methylates uroporphyrinogen III at C2 and C7Uroporphyrinogen IIIPrecorrin-2 (B1239101)Pseudomonas denitrificans nih.govnih.gov
CobI (SP2MT)Methylates precorrin-2 at C20Precorrin-2Precorrin-3APseudomonas denitrificans nih.govnih.gov
CobGOxygen-dependent monooxygenase, forms a γ-lactonePrecorrin-3APrecorrin-3BPseudomonas denitrificans nih.govnih.gov
CobJMethylates precorrin-3B at C17 and mediates ring contractionPrecorrin-3BPrecorrin-4Pseudomonas denitrificans nih.govnih.gov
CobMMethylates at C11Precorrin-4Precorrin-5 sci-hub.se
CobFMethylates at C1Precorrin-5Precorrin-6A sci-hub.se
CobKReduces the macrocyclePrecorrin-6APrecorrin-6B nih.gov
CobLMethylates at C5 and C15, and decarboxylates the C12 acetate (B1210297) side chainPrecorrin-6BPrecorrin-8Pseudomonas denitrificans nih.govwikipedia.orgnih.gov

Enzyme-Trap Approaches for Isolation of Unstable Metabolic Intermediates

Many intermediates in the cobalamin pathway, including the precursors to Precorrin-8, are kinetically labile and present in low abundance, making their isolation and characterization extremely difficult. cmi-norwich.ac.uknih.gov To overcome this, researchers have developed innovative "enzyme-trap" strategies. cmi-norwich.ac.uk

This method involves the serial reconstruction of the pathway in a host like E. coli, where the final enzyme in the constructed sequence is engineered to carry a His-tag. nih.gov This modification allows the enzyme, along with any tightly bound product, to be captured using affinity chromatography. By omitting the subsequent enzyme in the pathway, the intermediate product remains "trapped" on the His-tagged enzyme, stabilized as an enzyme-product complex. nih.govresearchgate.net

This approach has been successfully used to isolate and characterize intermediates between precorrin-4 and hydrogenobyrinic acid. nih.gov For example, when precorrin-6B bound to the enzyme CobK was incubated with CobL and SAM, the resulting product, Precorrin-8, could be detected. nih.gov Furthermore, a substrate carrier protein, CobE, has been identified that can also bind and stabilize transient intermediates like Precorrin-8, enhancing their stability and facilitating their transfer to the next enzyme in the pathway. nih.govresearchgate.net The stabilization of Precorrin-8 by CobE has been monitored by observing its spectral features over time, showing a significantly extended half-life compared to the free, unbound intermediate. researchgate.net

Isotopic Labeling Strategies for Tracing Carbon Flow and Methyl Group Origins

Isotopic labeling is a powerful technique used to trace the origin of atoms within a complex molecule like Precorrin-8. By supplying isotopically enriched precursors, scientists can follow their incorporation into the final structure, providing definitive evidence for the biosynthetic pathway.

A common strategy involves using S-adenosyl-L-methionine labeled with carbon-13 in its methyl group ([¹³C]-SAM). Since the biosynthesis of Precorrin-8 involves multiple methylation steps, the use of [¹³C]-SAM allows researchers to confirm that the methyl groups on the macrocycle are derived from SAM. rsc.org Analysis of the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry reveals the precise locations of the ¹³C labels, confirming the specific sites of methylation catalyzed by enzymes like CobJ, CobM, CobF, and CobL.

Similarly, 5-aminolevulinic acid (ALA), the universal precursor for all tetrapyrroles, can be isotopically labeled (e.g., with ¹³C or ¹⁵N) to trace the flow of carbon and nitrogen atoms into the foundational structure of the macrocycle. nih.govpnas.orgfrontiersin.org Feeding labeled ALA to reconstituted enzyme systems or engineered bacterial strains leads to the production of intermediates, including Precorrin-8, that are enriched with the isotope. nih.govresearchgate.netpnas.org This allows for the unambiguous mapping of the tetrapyrrole backbone and has been crucial in confirming that Precorrin-8 is indeed derived from uroporphyrinogen III, which is itself built from eight molecules of ALA.

Table 2: Isotopic Labeling Strategies in Precorrin-8 Research
Isotopically Labeled PrecursorPurposeKey FindingsReference
¹³C-labeled S-adenosyl-L-methionine ([¹³C]-SAM)To trace the origin of the eight peripheral methyl groups.Confirmed that all methyl groups added during the transformation from uroporphyrinogen III to Precorrin-8 are derived from SAM. rsc.org
¹³C or ¹⁵N-labeled 5-aminolevulinic acid (ALA)To trace the carbon and nitrogen backbone of the tetrapyrrole macrocycle.Demonstrated that the core structure of Precorrin-8 is assembled from ALA via uroporphyrinogen III. nih.govpnas.org

Protein Engineering and Site-Directed Mutagenesis for Mechanistic Probing

To dissect the catalytic mechanisms of the enzymes that synthesize Precorrin-8, researchers employ protein engineering and site-directed mutagenesis. These techniques involve making precise changes to the amino acid sequence of an enzyme and observing the effect on its function.

By mutating specific amino acid residues suspected to be part of an enzyme's active site, scientists can identify which residues are critical for substrate binding or catalysis. For example, the multifunctional enzyme CobL, which catalyzes the final steps to create Precorrin-8, has two distinct domains. nih.gov The C-terminal domain is responsible for methylation at C15 and decarboxylation, while the N-terminal domain methylates C5. nih.gov Site-directed mutagenesis studies on the C-terminal domain of a related enzyme revealed that mutating specific glycine (B1666218) or glutamate (B1630785) residues (G257 or E276) prevents SAM binding and abolishes the C15 methylation and decarboxylation activities. researchgate.net

This approach has also been used to investigate other enzymes in the pathway, such as CobG and the methyltransferases. kent.ac.uk By identifying the cysteine residues responsible for binding an essential Fe-S center in CobG, its mechanism could be further elucidated. kent.ac.uk Similarly, mutagenesis of the CbiE and CbiT enzymes in Salmonella enterica, which are homologs of the two domains of CobL, has helped to assign their specific functions in the anaerobic version of the pathway. asm.orgnih.gov These studies are crucial for understanding how each enzyme recognizes its specific substrate and performs its precise chemical transformation on the path to Precorrin-8.

Chromatographic Techniques for Intermediate Separation and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and analysis of Precorrin-8 and its related biosynthetic intermediates. nih.govfrontiersin.orgmdpi.com Given the structural similarity of the various precorrins, HPLC provides the high resolution necessary to distinguish between them.

Reverse-phase HPLC is the most common method used. nih.govnih.gov In this technique, intermediates are separated based on their hydrophobicity. A C18 column (e.g., Zorbax SB C-18 or Ascentis® RP-amide) is frequently used as the stationary phase. nih.govnih.gov The mobile phase typically consists of a gradient mixture of an aqueous buffer (often an acetate or ammonium (B1175870) acetate buffer at a controlled pH) and an organic solvent like methanol (B129727) or acetonitrile. nih.govfrontiersin.orgnih.gov

The separation can be monitored using a diode array detector, which measures the absorbance of the eluting compounds at various wavelengths. frontiersin.org Tetrapyrrole intermediates have characteristic UV-visible spectra that aid in their identification. For example, wavelengths of 254 nm and 450 nm have been used to detect non-corrin and corrin-based products, respectively. nih.gov Following separation by HPLC, the purified intermediates can be collected for further analysis by mass spectrometry or NMR to confirm their identity and structure. sci-hub.senih.gov

Table 3: Example HPLC Conditions for Separation of Cobalamin Precursors
ParameterDescriptionReference
Column TypeReverse-phase; e.g., Ascentis® RP-amide (150 mm × 4.6 mm, 5 μm) or Zorbax SB C-18 (4.6 × 250 mm, 5 μm) nih.govnih.gov
Mobile Phase AAqueous buffer; e.g., 0.1% acetic acid/acetate buffer (pH 3.5) or acetate buffer (pH 6.0) nih.govnih.gov
Mobile Phase BOrganic solvent; e.g., Acetonitrile or Methanol frontiersin.orgnih.gov
ElutionGradient elution (linearly increasing percentage of Mobile Phase B) nih.govfrontiersin.org
DetectionDiode Array Detector (DAD) or UV-Vis detector; wavelengths include 254 nm, 377 nm, 450 nm nih.govfrontiersin.org

Future Research Directions in Precorrin 8 Metabolism

Elucidation of Remaining "Black Box" Steps and Hypothetical Intermediates

A significant portion of the anaerobic cobalamin biosynthetic pathway was once considered a "black box" due to the technical challenges of isolating its highly unstable intermediates. pnas.org While research, particularly in organisms like Bacillus megaterium, has successfully identified and characterized many of these elusive compounds, including cobalt-precorrin-6A, cobalt-precorrin-6B, and cobalt-precorrin-8, some mechanistic details remain obscure. pnas.orgnih.govnih.gov

A primary focus for future research is the complete enzymatic and mechanistic elucidation of the steps transforming cobalt-precorrin-5B into cobyrinic acid. pnas.org Although enzymes such as CbiD, CbiJ, CbiET, and CbiC have been implicated in these transformations, the precise sequence of events and the structures of all transient intermediates are not fully resolved. pnas.orgwikipedia.orgresearchgate.net The inherent instability of these cobalt-containing corrins presents a major hurdle, often necessitating their characterization as derivatized forms rather than their native free acids. pnas.org

The isolation and structural confirmation of hypothetical intermediates, such as cobalt-precorrin-7 in organisms where the responsible enzymes are not fused, remains a key objective. nih.gov Advanced spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR), have proven invaluable in tracking the transformations of these paramagnetic cobalt(II) complexes and will continue to be crucial in these investigations. pnas.orgnih.govnih.gov These studies have suggested that the central cobalt ion may play an unexpected catalytic role in the interconversion of pathway intermediates, a hypothesis that warrants further exploration. pnas.orgnih.gov

Table 1: Key Enzymes and Intermediates in the Later Stages of Anaerobic Cobalamin Biosynthesis

EnzymePreceding IntermediateProductFunction
CbiDCobalt-precorrin-5BCobalt-precorrin-6AC-1 methylation. pnas.orgresearchgate.net
CbiJCobalt-precorrin-6ACobalt-precorrin-6BMacrocycle reduction. wikipedia.orgresearchgate.net
CbiETCobalt-precorrin-6BCobalt-precorrin-8C-5 methylation and decarboxylation of the ring C acetate (B1210297) side chain with methylation at C-15. pnas.orgnih.gov
CbiCCobalt-precorrin-8Cobyrinic acidMethyl group migration from C-11 to C-12. wikipedia.orgresearchgate.net

Engineering of Cobalamin Biosynthetic Pathways for Enhanced Production

The commercial production of vitamin B12 relies on microbial fermentation, making the engineering of these biosynthetic pathways a significant area of industrial and academic research. nih.gov A complete understanding of the enzymes and intermediates, including Precorrin-8, provides a "tool set" for enhancing cobalamin production. pnas.orgnih.gov

Future efforts will likely focus on a multi-pronged approach to metabolic engineering in host organisms like Bacillus megaterium and Escherichia coli. nih.govnih.govukri.org Key strategies include:

Redirecting Metabolic Flux: The biosynthesis of cobalamin shares its initial steps with other tetrapyrroles, such as heme. Strategies to down-regulate competing pathways, for instance, by using antisense RNA to silence the hemZ gene (encoding coproporphyrinogen III oxidase), can channel more precursors towards cobalamin synthesis. nih.govnih.gov

Overcoming Feedback Inhibition: The production of cobalamin is often regulated by feedback inhibition, where the final product inhibits early enzymes in the pathway. Future research will explore methods to circumvent this, such as removing B12-responsive riboswitches that control the expression of biosynthetic operons or overproducing B12-binding proteins to sequester the final product. nih.gov

Identifying and Alleviating Bottlenecks: As production levels increase, new rate-limiting steps may emerge. Continuous analysis of the pathway will be necessary to identify these bottlenecks, which could include substrate availability, enzyme efficiency, or the accumulation of toxic intermediates. ukri.org

Rational Design of Cobalamin Derivatives via Pathway Modification

A thorough understanding of the cobalamin biosynthetic pathway, including the transformations around Precorrin-8, opens the door to the rational design of novel cobalamin derivatives. pnas.orgnih.gov By modifying the biosynthetic enzymes or feeding the pathway with altered substrates, it is possible to create a diverse range of "unnatural" corrinoids with potentially valuable properties. ukri.orgkent.ac.uk

Future research in this area could lead to the development of:

Antivitamins: Cobalamin analogues with modifications to the corrin (B1236194) ring or side chains could act as inhibitors of B12-dependent enzymes, potentially serving as antimicrobial agents. ukri.org

Cellular Imaging Agents: Attaching fluorescent tags to the cobalamin molecule, a process that has been shown to be feasible without disrupting cellular uptake, can create powerful tools for visualizing cellular processes and understanding cobalamin trafficking in various organisms. kent.ac.ukmdpi.com

Targeted Drug Delivery Vehicles: The highly specific uptake systems for vitamin B12 in humans and other organisms can be exploited to deliver therapeutic agents to specific cells, particularly cancer cells which often have a high demand for the vitamin. mdpi.com By attaching platinum-based drugs or other therapeutic moieties to the cobalamin scaffold, researchers aim to create tumor-selective treatments with reduced systemic toxicity. mdpi.com

The ability to produce the cobalt-free corrin ring, hydrogenobyrinic acid, through pathway redesign provides a versatile platform for synthesizing a variety of transition metal analogues of B12, further expanding the accessible chemical space. researchgate.net

Further Characterization of Enzyme Conformational Dynamics and Substrate Binding

The enzymes that process the intermediates from Precorrin-8 onwards are sophisticated molecular machines. Their catalytic efficiency relies not only on the static structure of their active sites but also on their conformational dynamics. nih.govnih.gov Future research will delve deeper into understanding how these enzymes recognize, bind, and transform their labile corrinoid substrates.

Key areas of investigation include:

Conformational Changes upon Substrate Binding: Techniques like X-ray crystallography and cryo-electron microscopy can provide snapshots of enzymes in different states (e.g., substrate-free, substrate-bound, product-bound). Comparing these structures can reveal the conformational changes, such as domain movements or loop closures, that are essential for catalysis. nih.govresearchgate.net

Metabolite Channeling and Substrate Stabilization: There is evidence for a form of metabolite channeling in the cobalamin pathway, where unstable intermediates are passed directly from one enzyme to the next without diffusing into the bulk solvent. researchgate.net Proteins like CobE have been shown to bind and stabilize labile intermediates such as Precorrin-8, enhancing their onward transformation. nih.govresearchgate.net Further characterization of these protein-protein and protein-metabolite interactions will be crucial.

Role of Conformational Ensembles: Enzymes exist as a collection of interconverting conformations, and substrate binding may occur through a "conformational selection" mechanism, where the substrate binds to a pre-existing conformation that is favorable for catalysis. nih.govdiva-portal.org Techniques like single-molecule FRET and NMR spectroscopy can be used to study these dynamic processes in real-time, providing insights into how the conformational landscape of an enzyme influences its activity and specificity. rsc.org

By combining structural biology, enzymology, and computational methods like molecular dynamics simulations, researchers can build a more complete picture of how enzymes in the Precorrin-8 metabolic pathway function, paving the way for their rational engineering and the creation of novel biocatalysts. cnjournals.com

Q & A

Basic: What is the enzymatic role of Precorrin 8X in vitamin B12 biosynthesis, and how can its position in the aerobic pathway be experimentally validated?

Answer:
Precorrin 8X is a key intermediate in the aerobic biosynthesis pathway of vitamin B12, where it undergoes isomerization to form hydrogenobyrinic acid, a direct precursor to cobyrinic acid . To validate its role:

  • Methodology : Use isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) in Pseudomonas denitrificans or Synechocystis cultures to trace metabolic flux.
  • Analytical Tools : Employ liquid chromatography-mass spectrometry (LC-MS) to identify intermediates and nuclear magnetic resonance (NMR) for structural confirmation.
  • Enzyme Assays : Purify precorrin isomerase (e.g., CbiE) and test substrate specificity using recombinant protein expressed in E. coli .

Advanced: How can structural discrepancies between precorrin-8 methyltransferase homologs inform functional studies of enzymes acting on Precorrin 8?

Answer:
Structural comparisons using tools like FATCAT (Flexible structure AlignmenT by Chaining Aligned fragment pairs allowing Twists) reveal evolutionary divergences. For example:

  • Case Study : Dhaf4260’s C-terminal domain shares a 3.1 Å Cα r.m.s.d. with precorrin-8 methyltransferase (PDB:1f38) despite low sequence similarity (9%). Differences include inverted β-strands and helical insertions .
  • Methodology : Perform molecular dynamics simulations to assess substrate-binding pocket flexibility. Validate predictions via site-directed mutagenesis and kinetic assays (e.g., <i>K</i>m and <i>V</i>max measurements) .

Advanced: How do researchers resolve contradictions in substrate specificity of precorrin isomerases across bacterial species?

Answer:
Discrepancies arise in organisms like P. denitrificans (aerobic) versus Propionibacterium shermanii (anaerobic), where hydrogenobyrinic acid or precorrin-6 may act as substrates . Strategies include:

  • Comparative Genomics : Identify orthologs of cbiE and analyze operon structures for co-regulated genes.
  • Heterologous Expression : Clone isomerases into knockout strains (e.g., Synechocystis ΔcbiE) and monitor metabolite rescue via LC-MS .
  • Cofactor Profiling : Test metal dependence (e.g., cobalt vs. nickel) using inductively coupled plasma mass spectrometry (ICP-MS) .

Basic: What experimental approaches are used to detect and quantify Precorrin 8X in microbial cultures?

Answer:

  • Extraction : Use methanol:water (4:1) at acidic pH to stabilize labile intermediates.
  • Detection : High-resolution LC-MS/MS with electrospray ionization (ESI) in positive ion mode.
  • Quantification : Spike cultures with deuterated internal standards (e.g., d4-Precorrin 8X) for calibration .

Advanced: How can transcriptional regulation of coaT (cobalt exporter) be linked to Precorrin 8X metabolism in cyanobacteria?

Answer:
In Synechocystis, CoaR (a MerR-like regulator) activates coaT transcription under cobalt stress.

  • Methodology :
    • Construct ΔcoaR mutants and measure coaT promoter activity via β-galactosidase reporter assays.
    • Use chromatin immunoprecipitation sequencing (ChIP-seq) to identify CoaR binding sites.
    • Correlate intracellular cobalt levels (via ICP-MS) with precorrin-8x accumulation in ΔcbiE strains .

Basic: What genetic tools are available to study Precorrin 8X-deficient mutants?

Answer:

  • Knockout Strains : Use CRISPR-Cas9 or homologous recombination to delete cbi genes (e.g., cbiE, cbiT).
  • Complementation : Express genes in trans via plasmid vectors with inducible promoters (e.g., Ptet).
  • Phenotypic Screening : Monitor growth under cobalt-limited conditions or vitamin B12 auxotrophy .

Advanced: How do oxygen-dependent and anaerobic pathways for Precorrin 8X metabolism diverge mechanistically?

Answer:

  • Aerobic Pathway : Requires molecular oxygen for ring contraction and methyl group additions (e.g., precorrin-3B → precorrin-4 via CbiL).
  • Anaerobic Pathway : Utilizes radical SAM enzymes (e.g., CbiH) for methyl transfers without oxygen.
  • Validation : Compare <sup>18</sup>O2 incorporation in aerobic vs. anaerobic cultures using isotope ratio mass spectrometry (IRMS) .

Basic: What are the limitations of current in vitro reconstitution assays for Precorrin 8X-related enzymes?

Answer:

  • Substrate Instability : Precorrin intermediates degrade rapidly; use anaerobic chambers and cryo-preservation.
  • Cofactor Requirements : Ensure adequate S-adenosylmethionine (SAM) and metal ions (Co<sup>2+</sup>) in reaction buffers.
  • Sensitivity : Combine stopped-flow spectroscopy with fluorescence quenching for real-time monitoring .

Advanced: How can metagenomic data reveal novel Precorrin 8X biosynthetic pathways in uncultured microbes?

Answer:

  • Workflow :
    • Assemble metagenome-assembled genomes (MAGs) from environmental samples.
    • Annotate cbi operons using hidden Markov models (HMMs) based on Pfam domains (e.g., Methyltransf_3 for methyltransferases).
    • Predict pathway completeness via Pathway Tools or KEGG Mapper .

Advanced: What statistical methods are appropriate for analyzing contradictory data in Precorrin 8X metabolic flux studies?

Answer:

  • Bayesian Inference : Model flux uncertainty using Markov chain Monte Carlo (MCMC) sampling.
  • Principal Component Analysis (PCA) : Identify outliers in multi-omics datasets (e.g., transcriptomics + metabolomics).
  • Meta-Analysis : Pool data from independent studies (e.g., Km values) using random-effects models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.